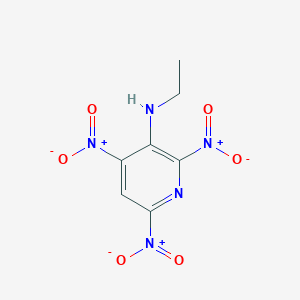
N-Ethyl-2,4,6-trinitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three nitro groups attached to a pyridine ring, along with an ethyl group and an amine group. Its molecular formula is C7H8N4O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and explosives
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethyl and amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- N-Methyl-2,4,6-trinitropyridin-3-amine
- N-Propyl-2,4,6-trinitropyridin-3-amine
- 2,4,6-Trinitrotoluene (TNT)
Comparison: N-Ethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of an ethyl group, which can influence its reactivity and interactions compared to its methyl and propyl analogs. Unlike TNT, which is primarily used as an explosive, this compound has broader applications in scientific research and industry .
Propiedades
Número CAS |
920502-85-8 |
|---|---|
Fórmula molecular |
C7H7N5O6 |
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
N-ethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C7H7N5O6/c1-2-8-6-4(10(13)14)3-5(11(15)16)9-7(6)12(17)18/h3,8H,2H2,1H3 |
Clave InChI |
STZYMBCUQXEVPP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)

![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)

![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)



![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
